2-[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine
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Overview
Description
4-[3-AMINO-6-PHENYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thienopyridine core, which is a fused ring system containing both sulfur and nitrogen atoms. The presence of a trifluoromethyl group and a morpholine ring further enhances its chemical diversity and potential biological activity.
Preparation Methods
The synthesis of 4-[3-AMINO-6-PHENYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic synthesis. The synthetic route may start with the preparation of the thienopyridine core, followed by the introduction of the trifluoromethyl group, and finally, the attachment of the morpholine ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Cyclization: The morpholine ring can undergo cyclization reactions to form different heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-[3-AMINO-6-PHENYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholine ring may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds include other thienopyridine derivatives and triazine-based compounds. Compared to these, 4-[3-AMINO-6-PHENYL-4-(TRIFLUOROMETHYL)THIENO[2,3-B]PYRIDIN-2-YL]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds may include:
- Thienopyridine derivatives with different substituents.
- Triazine-based compounds with various functional groups.
This compound’s uniqueness lies in its potential for diverse chemical reactions and broad range of scientific research applications.
Properties
Molecular Formula |
C21H18F3N7OS |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C21H18F3N7OS/c22-21(23,24)12-10-13(11-4-2-1-3-5-11)27-18-14(12)15(25)16(33-18)17-28-19(26)30-20(29-17)31-6-8-32-9-7-31/h1-5,10H,6-9,25H2,(H2,26,28,29,30) |
InChI Key |
PQXBNZLPMLLUBP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CC=C5)N |
Origin of Product |
United States |
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